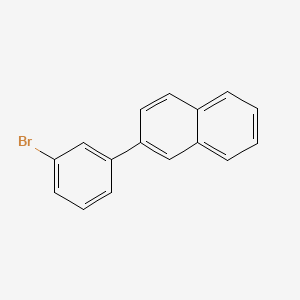

2-(3-Bromophenyl)naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPXWVYUNHYGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630366 | |

| Record name | 2-(3-Bromophenyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667940-23-0 | |

| Record name | 2-(3-Bromophenyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Bromophenyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(3-Bromophenyl)naphthalene, a key intermediate in organic synthesis. This document details a common synthetic methodology, outlines the expected analytical data, and presents a clear workflow for its preparation and verification, making it a valuable resource for professionals in chemical research and drug development.

Core Compound Properties

This compound is a substituted aromatic hydrocarbon with physical and chemical properties that make it a versatile building block, particularly in the construction of complex molecular architectures through cross-coupling reactions.

| Property | Value | Source(s) |

| CAS Number | 667940-23-0 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₁Br | [1][2][3][4] |

| Molecular Weight | 283.17 g/mol | [1][2][4] |

| Melting Point | 97.0 to 101.0 °C | [1][2] |

| Appearance | White to Yellow to Orange solid/powder/crystal | [1][2] |

| Storage Conditions | Room Temperature, in a cool, dark place, under an inert atmosphere | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon single bond between a boronic acid (or its ester) and an organohalide.[5] For the synthesis of the target compound, this involves the coupling of a naphthalene boronic acid derivative with a dibromobenzene, or a bromonaphthalene with a bromophenylboronic acid.

Synthetic Pathway: Suzuki-Miyaura Coupling

The following diagram illustrates the catalytic cycle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Experimental Protocol

This protocol is a representative example for a Suzuki-Miyaura coupling to synthesize this compound.

Materials:

-

2-Naphthylboronic acid

-

1,3-Dibromobenzene

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Toluene

-

Hexane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-naphthylboronic acid (1.2 eq.), 1,3-dibromobenzene (1.0 eq.), Pd(dppf)Cl₂ (0.03 eq.), and potassium carbonate (3.0 eq.).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract with toluene (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

The following table summarizes the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the target compound. The NMR chemical shifts are predicted based on the analysis of similar structures.

| Analysis Type | Expected Data |

| ¹H NMR | Predicted δ (ppm) in CDCl₃: 8.00-7.80 (m, 4H, Naphthyl-H), 7.70-7.60 (m, 2H, Phenyl-H), 7.55-7.40 (m, 3H, Naphthyl-H), 7.35-7.25 (t, 1H, Phenyl-H), 7.20-7.10 (d, 1H, Phenyl-H). The exact multiplicity and coupling constants would require experimental verification. |

| ¹³C NMR | Predicted δ (ppm) in CDCl₃: Aromatic region: ~141, 138, 134, 133, 131, 130, 129, 128.5, 128, 127.5, 127, 126.5, 126, 125.5, 122.5 (C-Br). The specific assignments require 2D NMR experiments. |

| Mass Spectrometry | Exact Mass: 282.0044 (for C₁₆H₁₁⁷⁹Br). The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

Experimental Workflow for Characterization

The following diagram outlines the general workflow for the characterization of the synthesized this compound.

Applications and Further Reactions

This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules. The presence of the bromo substituent allows for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[6] This reactivity makes it a key component in the development of:

-

Organic Light-Emitting Diode (OLED) materials: It can be a core structure in the synthesis of organic semiconductors.[6]

-

Pharmaceutical compounds: The naphthalene and biphenyl moieties are common scaffolds in drug discovery.

-

Functional materials: Its rigid structure is beneficial for creating liquid crystals and other advanced materials.[7]

This guide provides a foundational understanding of the synthesis and characterization of this compound, empowering researchers to utilize this versatile compound in their scientific endeavors.

References

- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 667940-23-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. aobchem.com [aobchem.com]

- 4. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. This compound [myskinrecipes.com]

Physical and chemical properties of 2-(3-Bromophenyl)naphthalene

An In-depth Technical Guide to 2-(3-Bromophenyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development and materials science. This document compiles essential data, including physicochemical properties, spectral information, and safety protocols. Furthermore, it outlines a general synthetic workflow and illustrates the compound's role as a key intermediate in organic synthesis through detailed diagrams.

Core Chemical and Physical Properties

This compound is a substituted aromatic hydrocarbon featuring a naphthalene core linked to a bromophenyl group. Its structure makes it a valuable building block in organic synthesis.

Identifiers and Molecular Characteristics

The fundamental identifiers and molecular properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 667940-23-0 | [1][2][3] |

| Molecular Formula | C₁₆H₁₁Br | [1][2][3] |

| Molecular Weight | 283.16 g/mol | [1][3] |

| MDL Number | MFCD16658911 | [2] |

Physicochemical Properties

This table outlines the key physical and chemical properties of the compound. The data is a combination of experimental and predicted values from various sources.

| Property | Value | Reference |

| Appearance | White to Yellow to Orange solid/powder/crystal | [3] |

| Melting Point | 97.0 to 101.0 °C | [3] |

| Boiling Point (Predicted) | 385.2 ± 11.0 °C | [3] |

| Density (Predicted) | 1.381 ± 0.06 g/cm³ (at 20°C) | [3] |

| Purity | >95.0% (GC) |

Spectral Data

Spectral analysis is crucial for the structural confirmation of this compound. While specific spectra are often provided by suppliers upon request, general data is available.

| Spectral Data Type | Confirmation | Reference |

| ¹H NMR | Conforms to structure | [1] |

| ¹³C NMR | Conforms to structure | [1] |

Reactivity, Applications, and Storage

This compound is primarily utilized as an intermediate in organic synthesis.[4][5] Its brominated aromatic structure is particularly suitable for cross-coupling reactions, such as Suzuki and Heck reactions, which are fundamental for constructing more complex aromatic systems.[4][5]

Due to its rigid naphthalene core and tunable electronic properties, this compound and its derivatives are also explored in the development of functional materials like organic semiconductors and liquid crystals.[4][5]

Storage and Handling:

-

Storage Temperature: Room temperature is generally acceptable, though storage in a cool, dark place (<15°C) is recommended.[3]

-

Conditions to Avoid: The compound can be air-sensitive; therefore, it is advisable to store it under an inert gas atmosphere.

Experimental Protocols

General Suzuki Coupling Protocol for Synthesis:

-

Reactants: Naphthalene-2-boronic acid and 1-bromo-3-iodobenzene (or a similar di-halogenated benzene) would be the typical starting materials.

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is essential.

-

Base: A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid.

-

Solvent: A two-phase solvent system is often used, such as a mixture of toluene and water or dioxane and water.

-

Procedure:

-

The reactants, catalyst, and base are combined in the solvent system in a reaction flask.

-

The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled, and the organic layer is separated.

-

The aqueous layer is typically extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over an anhydrous salt (like MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

-

Purification: The resulting crude product is then purified, usually by column chromatography on silica gel, to yield pure this compound.

Logical Relationships in Synthesis

The primary value of this compound in research and development lies in its role as a molecular building block. The presence of both a naphthalene moiety and a reactive bromine atom allows for further functionalization to create more complex molecules with potential applications in pharmaceuticals or materials science.

Safety Information

As with any chemical, proper handling and safety precautions are paramount. The following GHS hazard information has been reported for this compound.

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Conclusion

This compound is a well-defined chemical compound with established physical and spectral properties. Its primary significance lies in its utility as a versatile intermediate in organic synthesis, particularly for creating complex polyaromatic systems through cross-coupling reactions. This role makes it a compound of interest for researchers in medicinal chemistry and materials science. Adherence to appropriate safety protocols is essential when handling this compound. This guide serves as a foundational resource to support further research and development efforts involving this compound.

References

Spectroscopic Profile of 2-(3-Bromophenyl)naphthalene: A Technical Guide

For Immediate Release

Chemical Structure and Properties

2-(3-Bromophenyl)naphthalene is an aromatic compound with the molecular formula C₁₆H₁₁Br and a molecular weight of 283.17 g/mol . Its structure consists of a naphthalene ring substituted with a 3-bromophenyl group at the 2-position. This substitution pattern imparts specific spectroscopic signatures that are crucial for its identification and characterization.

Spectroscopic Data Summary

The following tables summarize the expected and, where available, reported spectroscopic data for this compound. Due to the limited availability of public experimental data, some values may be based on theoretical predictions or data from closely related analogs.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.90 - 8.10 | m | Naphthyl-H |

| 7.80 - 7.90 | m | Naphthyl-H |

| 7.70 - 7.80 | m | Bromophenyl-H |

| 7.40 - 7.60 | m | Naphthyl-H, Bromophenyl-H |

| 7.25 - 7.40 | t | Bromophenyl-H |

Predicted in CDCl₃ at 400 MHz. Actual chemical shifts and coupling constants may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| 141.0 - 143.0 | Cq (ipso-C of bromophenyl) |

| 138.0 - 140.0 | Cq (C-2 of naphthalene) |

| 133.0 - 134.0 | Cq (naphthalene) |

| 131.0 - 132.0 | Cq (naphthalene) |

| 130.0 - 131.0 | CH (bromophenyl) |

| 128.0 - 130.0 | CH (naphthalene, bromophenyl) |

| 126.0 - 128.0 | CH (naphthalene) |

| 125.0 - 126.0 | CH (bromophenyl) |

| 122.0 - 123.0 | Cq (C-Br of bromophenyl) |

Predicted in CDCl₃ at 100 MHz.

Table 3: IR Spectroscopic Data (Typical Absorptions)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1580 | Medium-Strong | Aromatic C=C Stretch |

| 1500 - 1400 | Medium-Strong | Aromatic C=C Stretch |

| 850 - 750 | Strong | C-H Out-of-plane Bending |

| 700 - 600 | Medium-Strong | C-Br Stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 282/284 | ~100 / ~98 | [M]⁺/ [M+2]⁺ (presence of Br) |

| 203 | Variable | [M - Br]⁺ |

| 176 | Variable | [M - C₆H₄Br]⁺ |

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

¹H NMR Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

-

Spectrometer: FT-IR spectrometer equipped with a diamond ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation and Parameters (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer with an EI source.

-

Ionization Energy: 70 eV.

-

Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

-

Mass Range: m/z 50 - 500.

-

Scan Speed: 1 scan/second.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample acquisition to final data analysis for the characterization of this compound.

Caption: Workflow for the synthesis, preparation, acquisition, and analysis of spectroscopic data for this compound.

Conclusion

The structural elucidation of this compound relies on a combination of NMR, IR, and MS techniques. This guide provides the foundational spectroscopic information and standardized protocols to aid researchers in the unambiguous identification and characterization of this compound. As more experimental data becomes publicly available, this guide will be updated to reflect the most accurate and comprehensive information.

Crystal Structure of 2-(3-Bromophenyl)naphthalene: A Technical Overview

An in-depth analysis of the crystal structure of 2-(3-Bromophenyl)naphthalene is not currently possible as detailed crystallographic data for this specific compound is not publicly available in major structural databases. While the synthesis and utility of this compound as a versatile building block in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs), are documented, a definitive single-crystal X-ray diffraction study providing unit cell parameters, space group, and precise atomic coordinates has not been found in the searched scientific literature and crystallographic repositories.

This guide will, therefore, provide a comprehensive overview of the methodologies typically employed for the synthesis and crystal structure determination of compounds in this class, alongside an examination of the crystallographic data of closely related brominated naphthalene derivatives. This information is intended to serve as a valuable resource for researchers and drug development professionals working with similar molecular scaffolds.

Synthesis and Crystallization

The synthesis of this compound can be achieved through various established organic chemistry protocols. A common and effective method is the Suzuki cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of a naphthalene boronic acid or ester with a brominated phenyl derivative, or vice versa.

A generalized workflow for the synthesis and subsequent crystallization for X-ray diffraction analysis is presented below.

Experimental Protocols

General Synthesis via Suzuki Coupling

A representative protocol for the synthesis of a biaryl compound like this compound via a Suzuki coupling reaction is as follows:

-

Reaction Setup: To a reaction vessel, add 2-naphthaleneboronic acid (1.0 equivalent), 1,3-dibromobenzene (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (2.0 equivalents).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to yield the pure this compound.

Single-Crystal X-ray Diffraction

For the determination of the crystal structure, a high-quality single crystal is required. The general procedure for data collection and structure refinement is outlined below:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used.

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². The positions of non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data of a Related Compound

While data for the target compound is unavailable, the crystal structure of a related molecule, (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone] , provides insight into the potential solid-state conformation and packing of bromophenyl-naphthalene systems.

| Parameter | (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone] |

| Chemical Formula | C₂₈H₂₂Br₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.1234 (4) |

| b (Å) | 10.1123 (3) |

| c (Å) | 17.2345 (5) |

| α (°) | 90 |

| β (°) | 109.234 (1) |

| γ (°) | 90 |

| Volume (ų) | 2321.1 (1) |

| Z | 4 |

Note: The data presented here is for a related compound and should not be assumed to be representative of this compound.

In the structure of this related molecule, the two 4-bromobenzoyl groups are not coplanar with the naphthalene ring system. The dihedral angles between the planes of the 4-bromobenzene rings and the naphthalene ring system are significant, indicating a twisted conformation. The crystal packing is influenced by non-classical hydrogen bonds and other weak intermolecular interactions.

Potential Signaling Pathways and Applications

Naphthalene derivatives are a significant class of compounds in medicinal chemistry and have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromophenyl group can modulate the lipophilicity and electronic properties of the naphthalene scaffold, potentially influencing its interaction with biological targets.

For instance, some brominated aromatic compounds have been shown to interact with various signaling pathways implicated in cancer. A hypothetical logical relationship for the investigation of a novel brominated naphthalene derivative in an anticancer context is depicted below.

Conclusion

Although the specific crystal structure of this compound remains to be determined, this guide provides a framework for its synthesis and crystallographic analysis based on established methodologies for related compounds. The versatility of the this compound scaffold in materials science is clear, and a detailed understanding of its solid-state structure would be highly beneficial for the rational design of new materials with tailored properties. Furthermore, the exploration of its biological activities, guided by the principles of medicinal chemistry, could uncover novel therapeutic applications. The elucidation of its crystal structure through single-crystal X-ray diffraction is a crucial next step in fully characterizing this compound and unlocking its potential.

Solubility Profile of 2-(3-Bromophenyl)naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(3-Bromophenyl)naphthalene, a key intermediate in various specialized chemical syntheses, including the development of advanced materials and pharmaceuticals.[1][2] Due to the absence of publicly available quantitative solubility data for this compound in common organic solvents, this document provides a comprehensive framework for researchers to determine these parameters in a laboratory setting. It includes a detailed experimental protocol for solubility determination, a structured table for data presentation, and a logical workflow diagram to guide the experimental process.

Introduction

This compound (CAS No. 667940-23-0) is a solid, aromatic hydrocarbon with a molecular weight of 283.16 g/mol .[1][3] Its structure, featuring a naphthalene core with a bromophenyl substituent, makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions like Suzuki and Heck couplings to create complex molecular architectures.[2] Understanding its solubility in various organic solvents is crucial for its application in reaction chemistry, purification processes such as recrystallization, and formulation development.

Physical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₁Br | [3] |

| Molecular Weight | 283.17 g/mol | [4] |

| Melting Point | 97.0 to 101.0 °C | [3] |

| Boiling Point | 385.2 ± 11.0 °C (Predicted) | [3] |

| Appearance | White to Yellow to Orange solid/powder | [3] |

| Storage | Room temperature, in a dry, inert atmosphere | [3] |

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. Therefore, the following table is provided as a template for researchers to record their experimentally determined solubility values.

Table 1: Experimental Solubility of this compound in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| e.g., Acetone | e.g., 25 | |||

| e.g., Ethanol | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Hexane | e.g., 25 | |||

| e.g., Tetrahydrofuran | e.g., 25 | |||

| e.g., N,N-Dimethylformamide | e.g., 25 | |||

| e.g., Dimethyl sulfoxide | e.g., 25 |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker with temperature control

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker with temperature control.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and the compound.

-

-

Sample Collection and Dilution:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or room-temperature pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a volumetric flask to remove any remaining solid particles.

-

Dilute the filtered solution to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

-

Repeatability:

-

Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

Thermal Stability and Degradation of 2-(3-Bromophenyl)naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(3-Bromophenyl)naphthalene is a key intermediate in the synthesis of advanced organic materials, particularly for Organic Light-Emitting Diodes (OLEDs)[1]. Its thermal stability is a critical parameter influencing the performance and longevity of such materials. This technical guide provides an in-depth analysis of the thermal stability and potential degradation pathways of this compound. While specific experimental data for this compound is not extensively available in public literature, this document infers its thermal properties based on the behavior of related aromatic and brominated compounds. It also outlines detailed experimental protocols for its characterization and proposes potential degradation mechanisms.

Introduction to this compound

This compound (CAS No. 667940-23-0) is an aromatic hydrocarbon with the molecular formula C₁₆H₁₁Br and a molecular weight of 283.16 g/mol [2]. Its structure, featuring a naphthalene core substituted with a 3-bromophenyl group, makes it a versatile building block in organic synthesis[3]. The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki and Heck couplings, which are instrumental in constructing complex molecular architectures for functional materials[4][3]. Its primary application lies in the synthesis of organic semiconductors for OLEDs, where the final product's thermal stability is paramount for device lifetime and efficiency.

Thermal Stability Assessment

Inferred Thermal Properties

Based on the analysis of similar aromatic brominated compounds, the thermal decomposition of this compound is expected to occur at elevated temperatures. The following table summarizes hypothetical, yet realistic, quantitative data that could be expected from TGA and DSC analyses.

| Parameter | Expected Value | Technique | Notes |

| Melting Point (Tm) | 95-105 °C | DSC | The melting point is a key indicator of purity and initial thermal behavior. |

| Onset Decomposition Temperature (Td) | > 300 °C | TGA | The temperature at which significant mass loss begins. Aromatic compounds often exhibit high thermal stability.[5] |

| Temperature at 5% Mass Loss (T₅%) | ~320 °C | TGA | A common metric for comparing the thermal stability of materials. |

| Temperature at 10% Mass Loss (T₁₀%) | ~350 °C | TGA | Provides further insight into the decomposition profile. |

| Char Yield at 800 °C (in N₂) | 30-40% | TGA | The amount of residual mass at high temperatures under an inert atmosphere, indicating the tendency to form stable carbonaceous material. |

| Glass Transition Temperature (Tg) | Not Applicable | DSC | As a crystalline small molecule, it is not expected to exhibit a glass transition. |

Note: The data presented in this table is illustrative and should be confirmed by experimental analysis.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and degradation profile of this compound, a combination of thermoanalytical and chromatographic techniques is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition temperature and char yield.[6][7]

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Atmosphere: High-purity nitrogen or air at a flow rate of 20-50 mL/min. An inert atmosphere (nitrogen) is used to study thermal stability, while an oxidative atmosphere (air) is used to assess thermo-oxidative stability.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to 800 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Plot the mass loss versus temperature. Determine the onset decomposition temperature (Td), T₅%, T₁₀%, and the final residual mass.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting point, crystallization temperature, and other thermal transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Heat from 25 °C to a temperature above the expected melting point (e.g., 150 °C) at a rate of 10 °C/min.

-

Cool to 25 °C at a rate of 10 °C/min.

-

Reheat to 150 °C at a rate of 10 °C/min.

-

-

Data Analysis: The melting point (Tm) is determined from the peak of the endotherm in the second heating scan.

Analysis of Degradation Products

To identify the products formed during thermal degradation, TGA can be coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR). Alternatively, the degradation can be performed in a controlled environment, and the resulting products can be analyzed by chromatography.

Methodology (Pyrolysis-Gas Chromatography-Mass Spectrometry):

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (Py-GC-MS).

-

Sample Preparation: Place a small, accurately weighed amount of this compound into a pyrolysis tube.

-

Pyrolysis: Heat the sample to a series of predetermined temperatures below and above the decomposition temperature (e.g., 250 °C, 350 °C, 450 °C) under an inert atmosphere.

-

GC-MS Analysis: The volatile degradation products are transferred directly to the GC column, separated, and then identified by the mass spectrometer.

-

Data Analysis: Identify the degradation products by comparing their mass spectra with a library of known compounds.

Proposed Degradation Pathways

The thermal and thermo-oxidative degradation of this compound is likely to proceed through several pathways, primarily involving the cleavage of the C-Br bond and the breakdown of the aromatic rings.

Thermal Degradation (Inert Atmosphere)

In the absence of oxygen, the primary degradation mechanism is expected to be the homolytic cleavage of the carbon-bromine bond, which is typically the weakest bond in the molecule. This would generate a phenylnaphthalene radical and a bromine radical. These highly reactive species can then undergo a variety of reactions:

-

Recombination: Radicals can recombine to form higher molecular weight oligomers.

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules, leading to the formation of 2-phenylnaphthalene and HBr.

-

Rearrangement and Fragmentation: At higher temperatures, the naphthalene and phenyl rings can undergo rearrangement and fragmentation, leading to the formation of smaller aromatic and aliphatic compounds.

Thermo-oxidative Degradation (Air Atmosphere)

In the presence of oxygen, the degradation process will be more complex and is likely to occur at lower temperatures. The degradation will likely be initiated by radical reactions, with oxygen playing a key role. Potential pathways include:

-

Oxidation of the Aromatic Rings: The naphthalene and phenyl rings can be oxidized to form phenols, quinones, and eventually ring-opened products like carboxylic acids.

-

Formation of Peroxides: Radical intermediates can react with oxygen to form hydroperoxides, which are unstable and can decompose to initiate further degradation reactions.

-

Reaction with the Bromine Atom: The bromine atom can be oxidized, potentially leading to the formation of brominated oxidation products.

Visualizations

The following diagrams illustrate the proposed experimental workflow and a simplified potential degradation pathway.

Caption: Experimental workflow for thermal analysis.

Caption: Proposed thermal degradation pathway.

Conclusion

This compound is a crucial building block for high-performance organic electronic materials. Understanding its thermal stability and degradation mechanisms is essential for ensuring the reliability and longevity of devices fabricated from its derivatives. While direct experimental data is sparse, this guide provides a framework for its characterization based on the known properties of similar compounds. The proposed experimental protocols offer a clear path for researchers to obtain precise data on the thermal behavior of this important intermediate. Further research is warranted to experimentally validate the inferred stability and to fully elucidate the complex degradation pathways of this compound under various conditions. This will enable the rational design of more robust and durable organic electronic materials.

References

The Electronic Landscape of 2-(3-Bromophenyl)naphthalene Derivatives: A Technical Guide for Advanced Material Development

For Researchers, Scientists, and Drug Development Professionals

The 2-(3-bromophenyl)naphthalene scaffold is a pivotal building block in the design of novel organic electronic materials. Its rigid naphthalene core, coupled with the reactive bromophenyl group, offers a versatile platform for creating highly conjugated systems with tunable photophysical and electrochemical properties. These characteristics make its derivatives prime candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. This technical guide provides an in-depth overview of the core electronic properties of these derivatives, detailed experimental protocols for their characterization, and a visual representation of the underlying synthetic and analytical workflows.

Core Electronic Properties of Functionalized Naphthalene Derivatives

While specific experimental data for derivatives synthesized directly from this compound is sparse in publicly accessible literature, we can infer their electronic properties from closely related, structurally analogous compounds. The bromine atom on the phenyl ring serves as a synthetic handle, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of various functional moieties, most commonly electron-donating groups such as carbazoles and triarylamines, to modulate the electronic characteristics of the final molecule.

The data presented below is representative of naphthalene- and biphenyl-based carbazole and triarylamine derivatives, which are the likely products of such synthetic strategies. These values provide a strong benchmark for the expected performance of this compound derivatives.

Table 1: Representative Photophysical Properties

| Compound Type | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Solvent | Fluorescence Quantum Yield (Φ_F) |

| Naphthalen-2-yl-carbazole derivative[1] | 295, 330, 343 | 360, 378 | Dichloromethane | Not Reported |

| 3,6-Bis(diphenylamino)-9-(naphthalen-2-yl)-9H-carbazole[1] | 325, 415 | 450 | Dichloromethane | 0.88 |

| 2-Nitro-3-phenyl-9H-carbazole[2] | ~350 | ~400 | Dichloromethane | Not Reported |

Table 2: Representative Electrochemical Properties and Energy Levels

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (E_g) (eV) | Measurement Technique |

| Naphthalimide derivative[3] | -6.1 | -3.4 | 2.7 | Cyclic Voltammetry |

| 3,6-Bis(diphenylamino)-9-(naphthalen-2-yl)-9H-carbazole[1] | -5.25 | -2.15 | 3.10 | Cyclic Voltammetry |

| Naphthalene-sulfonate derivative[4][5] | -6.37 | Not Reported | Not Reported | DFT Calculation |

Key Synthetic Pathways

The primary methods for derivatizing this compound involve palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and tolerate a wide range of functional groups, making them ideal for the synthesis of complex organic electronic materials.

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond, typically to introduce an electron-donating amine-based group like a carbazole or a diarylamine.

References

Technical Guide: 2-(3-bromophenyl)naphthalene (CAS 667940-23-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(3-bromophenyl)naphthalene, CAS number 667940-23-0. The information is curated for researchers in organic synthesis, materials science, and drug discovery.

Core Compound Properties

This compound is a brominated aromatic hydrocarbon.[1] Its structure, featuring a naphthalene core attached to a bromophenyl group, makes it a valuable intermediate in organic synthesis.[2][3] The presence of the bromine atom allows for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.[2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 667940-23-0 | [4][5] |

| Molecular Formula | C₁₆H₁₁Br | [4][5] |

| Molecular Weight | 283.16 g/mol | [4][5] |

| Appearance | White to yellow to orange solid/powder/crystal | [6][7][8] |

| Melting Point | 97.0 to 101.0 °C | [4][6] |

| Boiling Point | 385.2 ± 11.0 °C (Predicted) | [4][6] |

| Density | 1.381 ± 0.06 g/cm³ (Predicted) | [5][6] |

| Storage Temperature | Room Temperature, sealed in a dry, cool, and dark place | [6][7] |

| Solubility | Soluble in common organic solvents like Toluene, THF, and Chloroform. Insoluble in water. | [9][10] |

Spectral and Computational Data

| Identifier | Value | References |

| SMILES | BrC1=CC(C2=CC=C3C=CC=CC3=C2)=CC=C1 | [11] |

| InChIKey | FWPXWVYUNHYGPE-UHFFFAOYSA-N | [12] |

| PSA | 0 | [12] |

| XLogP3 | 5.5 | [12] |

Synthesis and Reactivity

This compound is primarily used as a building block in more complex organic syntheses. The bromine atom is a key functional group that enables its participation in various palladium-catalyzed cross-coupling reactions.[2]

Suzuki-Miyaura Coupling: A Key Application

A primary application of this compound is in Suzuki-Miyaura coupling reactions.[2][13] This reaction forms a new carbon-carbon bond by coupling the organohalide (this compound) with an organoboron species in the presence of a palladium catalyst and a base.[13] This method is widely used to synthesize polyolefins, styrenes, and substituted biphenyls.[13]

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, general protocol for a Suzuki-Miyaura coupling reaction using this compound. Specific conditions may vary based on the boronic acid used.

-

Reactant Preparation : In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired arylboronic acid or ester (1.1-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).

-

Solvent and Catalyst Addition : Add a degassed solvent, such as toluene, THF, or dioxane.[13] To this mixture, add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01-0.05 equivalents).

-

Reaction Execution : The reaction mixture is typically heated to reflux (80-110 °C) and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up : After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Applications in Materials Science

This compound is a crucial intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[2] It serves as a building block for creating organic semiconductors, which are the light-emitting components in OLED displays and lighting.[2][14] The naphthalene core is a widely used building block for blue-light-emitting polymers in OLEDs.[15] The ability to functionalize this molecule via cross-coupling reactions is critical for fine-tuning the electronic and photophysical properties of these advanced materials to achieve desired color, brightness, and efficiency.[2][9]

Biological and Pharmacological Context

While this compound itself is primarily a synthetic intermediate with limited publicly available data on its specific biological activity, the naphthalene scaffold is a well-recognized privileged structure in medicinal chemistry.[11] Naphthalene derivatives have been extensively investigated and developed as therapeutic agents across various disease areas.

General Biological Activities of Naphthalene Derivatives

-

Anticancer Activity : Numerous naphthalene derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of signaling pathways, induction of apoptosis, and cell cycle arrest.[11][16][17] Some have been investigated as inhibitors of targets like STAT3 and tubulin.[8][16]

-

Antimicrobial and Antifungal Activity : The naphthalene moiety is present in compounds with significant antibacterial and antifungal properties.[17][18]

-

Anti-inflammatory Activity : Naphthalene-based structures are found in well-known anti-inflammatory drugs.[11][17]

It is important to note that the toxicity of naphthalene and its metabolites has been documented.[19][20][21][22] Naphthalene can cause hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[20][21][22]

Due to the lack of specific studies on the biological effects of this compound, any research in a biological context should be preceded by a thorough toxicological evaluation. The primary value of this compound for drug development professionals currently lies in its utility as a scaffold for the synthesis of more complex, biologically active molecules.

Suppliers

This compound is available from a number of chemical suppliers. The following table lists some of the known suppliers. This list is not exhaustive and does not constitute an endorsement.

| Supplier | Purity | Available Quantities |

| Aaron Chemicals | >95.0% | Gram quantities |

| AbacipharmTech | Not specified | Catalog item |

| Advanced Biorganics Co., Ltd | Not specified | Inquire for details |

| ChemicalBook | Not specified | Inquire for details |

| Daken Chem | Not specified | Inquire for details |

| Echemi | Industrial/Pharmaceutical Grade | Inquire for details |

| Skyrun Industrial Co., Limited | >96% | Inquire for details |

| TCI (Tokyo Chemical Industry) | >95.0% (GC) | 1g, 5g, Bulk inquiry |

Safety and Handling

A Safety Data Sheet (SDS) should be obtained from the supplier before handling this compound.[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[12] This material may be air-sensitive and should be stored under an inert gas.[7]

References

- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound [myskinrecipes.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Naphthalene - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Naphthalene-Embedded Multi-Resonance Emitters Enabling Efficient Narrow Emissive Blue OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. nbinno.com [nbinno.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. Naphthalene Technical Fact Sheet [npic.orst.edu]

- 21. Naphthalene Mothballs: Emerging and Recurring Issues and their Relevance to Environmental Health - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Naphthalene Toxicity: Methemoglobinemia and Acute Intravascular Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

The Luminescent World of Phenylnaphthalenes: A Technical Guide to their Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylnaphthalenes, a class of polycyclic aromatic hydrocarbons (PAHs), are emerging as versatile molecular scaffolds in various scientific and technological domains. Their intrinsic photophysical properties, which can be finely tuned through chemical modification, make them highly attractive for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes in biomedical research and drug discovery. This technical guide provides an in-depth exploration of the core photophysical characteristics of substituted phenylnaphthalenes, detailing experimental methodologies for their characterization and summarizing key quantitative data to facilitate comparative analysis.

Core Photophysical Principles

The photophysical behavior of phenylnaphthalenes is governed by the electronic transitions within their π-conjugated systems. Upon absorption of ultraviolet or visible light, a molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From this excited state, the molecule can relax back to the ground state through several pathways, including fluorescence (radiative decay) and non-radiative decay processes such as internal conversion and intersystem crossing to a triplet state. The efficiency and wavelength of these processes are highly sensitive to the nature and position of substituents on both the phenyl and naphthalene rings, as well as the surrounding solvent environment.

The Influence of Substitution and Environment

The introduction of electron-donating or electron-withdrawing groups onto the phenylnaphthalene core can significantly alter its electronic structure and, consequently, its photophysical properties. For instance, substituents can modulate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption and emission spectra. The position of the phenyl group on the naphthalene ring (α- or β-position) also plays a crucial role in determining the fluorescence quantum yield.[1]

Moreover, the polarity of the solvent can have a profound effect on the photophysical behavior of these molecules, particularly those with a charge-transfer character in their excited state.[2][3] In polar solvents, stabilization of the excited state can lead to a red-shift (bathochromic shift) in the emission spectrum, a phenomenon known as solvatochromism.

Quantitative Photophysical Data

The following tables summarize key photophysical data for a selection of substituted phenylnaphthalenes, providing a comparative overview of their properties in different solvents and in the solid state.

Table 1: Photophysical Properties of Selected Phenylnaphthalenes in Solution

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Reference |

| 1-Phenylnaphthalene (1-PN) | Cyclohexane | - | 340-440 | > 0.19 | - | [1] |

| 2-Phenylnaphthalene (2-PN) | Cyclohexane | - | 340-440 | < 0.19 | - | [1] |

| 1-Methoxy-4-(4-nitrophenyl)naphthalene | THF | - | - | Highest among tested solvents | - | [2] |

| 1,4-Diphenylnaphthalene (1,4-DPN) | Cyclohexane | - | 340-440 | > 0.19 | - | [1] |

| 1,5-Diphenylnaphthalene (1,5-DPN) | Cyclohexane | - | 340-440 | > 0.19 | - | [1] |

| 2,6-Diphenylnaphthalene (2,6-DPN) | Cyclohexane | - | 340-440 | < 0.19 | - | [1] |

| 2,7-Diphenylnaphthalene (2,7-DPN) | Cyclohexane | - | 340-440 | < 0.19 | - | [1] |

| 1-(Trimethylsilyl)naphthalene | Cyclohexane | - | - | - | Decreases with silyl substitution | [4] |

| 1,4-Bis(trimethylsilylethynyl)naphthalene | - | - | - | 0.85 | 2 | [4] |

Table 2: Solid-State Photoluminescence of Diphenylnaphthalenes

| Compound | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Reference |

| 1,4-Diphenylnaphthalene (1,4-DPN) | Same as solution | - | [1] |

| 1,5-Diphenylnaphthalene (1,5-DPN) | Same as solution | - | [1] |

| 2,6-Diphenylnaphthalene (2,6-DPN) | Longer than solution | - | [1] |

| 2,7-Diphenylnaphthalene (2,7-DPN) | Same as solution | - | [1] |

Experimental Protocols

Accurate and reproducible characterization of photophysical properties is paramount. Below are detailed methodologies for key experiments.

Synthesis of Substituted Phenylnaphthalenes

A common and efficient method for the synthesis of phenylnaphthalenes is the Suzuki-Miyaura cross-coupling reaction.

Example Protocol for 1-Phenylnaphthalene Synthesis: [5]

-

Reactants: 1-Bromonaphthalene (1.0 equiv) and phenylboronic acid (1.05 equiv) are dissolved in n-propanol.

-

Base: An aqueous solution of potassium carbonate (1.20 equiv, 3 M) is added.

-

Catalyst: Palladium acetate (0.003 equiv) and tri-(o-tolyl)phosphine (0.009 equiv) are added.

-

Reaction: The mixture is brought to reflux for one hour.

-

Work-up: Water is added, the phases are separated, and the aqueous phase is extracted three times with diethyl ether. The combined organic layers are then dried and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Photophysical Measurements

A standardized approach to measuring and reporting photophysical data is crucial for comparability across different studies.[6]

1. UV-Visible Absorption Spectroscopy:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: The compound is dissolved in a spectroscopic grade solvent in a quartz cuvette of known path length (typically 1 cm). The concentration should be adjusted to have an absorbance maximum between 0.1 and 1.

-

Measurement: The absorption spectrum is recorded over a relevant wavelength range. The molar absorption coefficient (ε) can be determined using the Beer-Lambert law.[6]

2. Steady-State Fluorescence Spectroscopy:

-

Instrument: A spectrofluorometer.

-

Sample Preparation: Samples are prepared in a similar manner to UV-Vis measurements, but typically at a lower concentration to avoid inner filter effects. The absorbance at the excitation wavelength should generally be below 0.1.

-

Measurement: An excitation wavelength is selected (often the absorption maximum), and the emission spectrum is recorded. It is important to also record an excitation spectrum by scanning the excitation wavelength while monitoring the emission at the emission maximum.

3. Fluorescence Quantum Yield (Φ_f) Determination:

-

Absolute Method: An integrating sphere is used to measure the total number of photons emitted by the sample relative to the number of photons absorbed.

-

Relative Method: The fluorescence intensity of the sample is compared to that of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate or 9,10-diphenylanthracane). The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

4. Fluorescence Lifetime (τ_f) Measurement:

-

Technique: Time-Correlated Single-Photon Counting (TCSPC).

-

Instrument: A TCSPC fluorimeter.

-

Principle: The sample is excited with a pulsed light source, and the time delay between the excitation pulse and the detection of the first emitted photon is measured. This process is repeated many times to build up a histogram of photon arrival times, from which the fluorescence lifetime can be determined by fitting the decay curve to an exponential function.

Visualization of Workflows and Applications

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for photophysical characterization and a conceptual application of fluorescent phenylnaphthalenes in drug discovery.

References

- 1. Solid-State Photoluminescence of Diphenylnaphthalenes Studied by Photophysical Measurements and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photophysical properties of the intramolecular excited charge-transfer states of π-expanded styryl phenanthrimidazoles – effect of solvent polarity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

Reactivity of the Carbon-Bromine Bond in 2-(3-Bromophenyl)naphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bond in 2-(3-Bromophenyl)naphthalene. This versatile building block is of significant interest in medicinal chemistry and materials science, primarily due to the C-Br bond's susceptibility to a wide range of transformative chemical reactions. This document details the primary palladium-catalyzed cross-coupling reactions, organometallic intermediate formation, and their applications, offering detailed experimental protocols and expected outcomes based on analogous systems.

Introduction to the Reactivity of this compound

This compound possesses a C(sp²)-Br bond on the phenyl ring, which serves as a key functional group for a multitude of organic transformations. The reactivity of this bond is central to the construction of complex molecular architectures, making this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as those used in Organic Light-Emitting Diodes (OLEDs).[1][2] The bromine atom enables participation in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. Furthermore, the C-Br bond can be converted into organometallic reagents, such as Grignard and organolithium species, which can then react with a range of electrophiles to form new carbon-carbon bonds.

The bond dissociation energy of a typical C-Br bond in an aryl bromide is approximately 276 kJ/mol, indicating a relatively strong but accessible bond for oxidative addition to a low-valent metal catalyst, which is the initial step in many cross-coupling reactions.[3]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4] For this compound, the C-Br bond is the primary site for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[5][6] This reaction is widely used to synthesize biaryls, styrenes, and polyolefins.[5]

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.).[7]

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water, 1,4-dioxane and water, or THF and water.[5][7]

-

Reaction Execution: Heat the reaction mixture with stirring to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.

Disclaimer: The following table provides representative data for Suzuki-Miyaura coupling reactions of various aryl bromides with phenylboronic acid. While specific data for this compound is not available in the cited literature, these examples serve to illustrate the expected yields and conditions.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 92 |

| 2 | 1-Bromonaphthalene | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 95 |

| 3 | 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 18 | 93 |

| 4 | 2-Bromothiophene | Pd/C | K₂CO₃ (2) | Toluene/H₂O | 80 | 24 | 95 |

Data is representative and compiled from typical results in the literature for analogous substrates.[7]

Suzuki-Miyaura Coupling Catalytic Cycle

Heck Reaction

The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[2][8] This reaction is a powerful method for the synthesis of substituted alkenes.

-

Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.1-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv.).[8]

-

Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.[8]

-

Reaction Execution: Seal the vessel and heat the mixture to a temperature between 80 and 140 °C with vigorous stirring. Monitor the reaction's progress.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or diethyl ether. Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography to isolate the substituted alkene.

Disclaimer: The following table provides representative data for Heck reactions of various aryl bromides. Specific data for this compound is not available in the cited literature.

Table 2: Representative Data for Heck Reaction of Aryl Bromides with Alkenes

| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Styrene | Pd(OAc)₂ (1) | Et₃N (1.5) | DMF | 100 | 16 | 85 |

| 2 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ (1) | NaOAc (2) | DMF | 120 | 24 | 92 |

| 3 | 1-Bromonaphthalene | Methyl acrylate | Pd(OAc)₂ (2) | K₂CO₃ (2) | DMF | 140 | 12 | 88 |

| 4 | 3-Bromopyridine | Styrene | PdCl₂(PPh₃)₂ (3) | Et₃N (2) | Acetonitrile | 100 | 20 | 78 |

Data is representative and compiled from typical results in the literature for analogous substrates.[9][10][11]

Heck Reaction Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[10][12] This reaction is highly valuable for the synthesis of substituted alkynes.

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) salt (e.g., CuI, 1-5 mol%), and a degassed solvent such as THF or DMF.[1][12]

-

Reagent Addition: Add an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

-

Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. Wash the organic phase with water and brine, dry, and concentrate. Purify the crude product by column chromatography.

Disclaimer: The following table provides representative data for Sonogashira coupling reactions of various aryl bromides. Specific data for this compound is not available in the cited literature.

Table 3: Representative Data for Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ (3) / P(p-tol)₃ (6) | DBU (3) | THF | 80 | 6 | 89 |

| 2 | 1-Bromonaphthalene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) / CuI (5) | Et₃N (2) | DMF | 100 | 3 | 90 |

| 3 | 4-Bromotoluene | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) / CuI (5) | Et₃N (2) | DMF | 100 | 3 | 96 |

| 4 | 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (3) / CuI (5) | Et₃N (3) | THF | 60 | 12 | 85 |

Data is representative and compiled from typical results in the literature for analogous substrates.[13][14]

Sonogashira Coupling Catalytic Cycles

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a strong base.[15][16] This reaction is a powerful method for preparing primary and secondary arylamines.

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv.).[15][17]

-

Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and a dry, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction Execution: Seal the tube and heat the reaction mixture with stirring at a temperature typically between 80 and 110 °C.

-

Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. Wash the organic layer, dry it, and remove the solvent under vacuum. Purify the resulting crude product by column chromatography.

Disclaimer: The following table provides representative data for Buchwald-Hartwig amination reactions of various aryl bromides. Specific data for this compound is not available in the cited literature.

Table 4: Representative Data for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Carbazole | Pd(OAc)₂ (1) / XPhos (2) | NaOt-Bu (1.2) | Toluene | 100 | 24 | 95 |

| 2 | 4-Bromoanisole | Diphenylamine | Pd₂(dba)₃ (1) / BINAP (2) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 92 |

| 3 | 1-Bromonaphthalene | Morpholine | Pd(OAc)₂ (2) / Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 88 |

| 4 | 2-Bromopyridine | Aniline | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 20 | 85 |

Data is representative and compiled from typical results in the literature for analogous substrates.[17][18]

Buchwald-Hartwig Amination Catalytic Cycle

Formation of Organometallic Intermediates

The C-Br bond in this compound can be used to generate highly reactive organometallic intermediates, which are powerful nucleophiles for forming new C-C bonds.

Grignard Reagent Formation

Aryl bromides react with magnesium metal in an anhydrous ether solvent to form organomagnesium halides, known as Grignard reagents.[19][20] These reagents are strong bases and nucleophiles.

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equiv.). Add a small crystal of iodine to activate the magnesium surface. Add a solution of this compound (1.0 equiv.) in anhydrous diethyl ether or THF dropwise to initiate the reaction. Once the reaction starts (indicated by bubbling and heat generation), add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.[20]

-

Reaction with Electrophile: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of the electrophile (e.g., an aldehyde, ketone, or CO₂) in the same anhydrous solvent dropwise.

-

Work-up and Purification: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the product by column chromatography or recrystallization.

Table 5: Examples of Grignard Reactions with Various Electrophiles

| Entry | Electrophile | Product Type |

| 1 | Formaldehyde | Primary alcohol |

| 2 | Benzaldehyde | Secondary alcohol |

| 3 | Acetone | Tertiary alcohol |

| 4 | Carbon dioxide (CO₂) | Carboxylic acid |

| 5 | Dimethylformamide (DMF) | Aldehyde |

This table illustrates the expected product types from the reaction of the Grignard reagent of this compound with common electrophiles.[21]

Grignard Reagent Formation and Reaction

Lithiation

Aryl bromides can undergo lithium-halogen exchange with organolithium reagents, typically n-butyllithium or tert-butyllithium, at low temperatures to form highly reactive aryllithium species. These can then react with a variety of electrophiles.

-

Lithiation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF or diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of n-butyllithium or tert-butyllithium (1.1 equiv.) dropwise. Stir the mixture at -78 °C for 1-2 hours.[22]

-

Electrophilic Quench: Add a solution of the desired electrophile (1.2 equiv.) in the same anhydrous solvent to the aryllithium solution at -78 °C.

-

Work-up and Purification: Allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the product by appropriate methods.

Table 6: Examples of Lithiation Reactions with Various Electrophiles

| Entry | Electrophile | Product Type |

| 1 | Benzaldehyde | Secondary alcohol |

| 2 | Dimethylformamide (DMF) | Aldehyde |

| 3 | Chlorotrimethylsilane (TMSCl) | Silylated arene |

| 4 | Iodine (I₂) | Aryl iodide |

This table illustrates the expected product types from the lithiation of this compound followed by reaction with common electrophiles.[22]

Lithiation and Electrophilic Quench

Applications in Materials Science